molecular formula C8F16 B1207442 Perfluoroethylcyclohexane CAS No. 335-21-7

Perfluoroethylcyclohexane

Cat. No.: B1207442
CAS No.: 335-21-7
M. Wt: 400.06 g/mol
InChI Key: SEEJHICDPXGSRQ-UHFFFAOYSA-N
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Description

Perfluoroethylcyclohexane is a synthetic perfluorinated compound with the molecular formula C8F16. It is characterized by the replacement of all hydrogen atoms in ethylcyclohexane with fluorine atoms, resulting in a highly stable and inert compound. This compound is part of the broader class of perfluorinated compounds, known for their unique chemical properties, including high thermal stability, chemical resistance, and low surface energy .

Biochemical Analysis

Biochemical Properties

Perfluoro(ethylcyclohexane) plays a significant role in biochemical reactions due to its strong carbon-fluorine bonds, which confer exceptional stability and resistance to metabolic breakdown. This compound interacts with various enzymes, proteins, and biomolecules, primarily through non-covalent interactions such as hydrophobic interactions and van der Waals forces. For instance, Perfluoro(ethylcyclohexane) has been shown to interact with cytochrome P450 enzymes, potentially inhibiting their activity and affecting the metabolism of other substrates . Additionally, its interaction with lipid membranes can alter membrane fluidity and permeability, impacting cellular processes.

Cellular Effects

Perfluoro(ethylcyclohexane) exerts various effects on different cell types and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to Perfluoro(ethylcyclohexane) has been associated with alterations in the expression of genes involved in oxidative stress response and lipid metabolism . Furthermore, this compound can disrupt cell signaling pathways such as the peroxisome proliferator-activated receptor (PPAR) pathway, leading to changes in cellular homeostasis and function .

Molecular Mechanism

The molecular mechanism of action of Perfluoro(ethylcyclohexane) involves its interaction with biomolecules at the molecular level. This compound can bind to specific proteins and enzymes, leading to inhibition or activation of their functions. For instance, Perfluoro(ethylcyclohexane) has been shown to inhibit the activity of certain cytochrome P450 enzymes, affecting the metabolism of endogenous and exogenous compounds . Additionally, it can modulate gene expression by interacting with nuclear receptors such as PPARs, leading to changes in the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Perfluoro(ethylcyclohexane) can change over time due to its stability and potential for bioaccumulation. Studies have shown that this compound remains stable under various conditions, with minimal degradation over extended periods . Long-term exposure to Perfluoro(ethylcyclohexane) in in vitro and in vivo studies has revealed persistent effects on cellular function, including alterations in gene expression and metabolic processes .

Dosage Effects in Animal Models

The effects of Perfluoro(ethylcyclohexane) vary with different dosages in animal models. At low doses, this compound may have minimal impact on physiological processes. At higher doses, Perfluoro(ethylcyclohexane) can induce toxic effects, including liver damage, endocrine disruption, and immune system impairment . Threshold effects have been observed, where certain dosages lead to significant adverse outcomes, highlighting the importance of dose-dependent studies in understanding the safety profile of this compound.

Metabolic Pathways

Perfluoro(ethylcyclohexane) is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can affect metabolic flux and metabolite levels by inhibiting or activating specific enzymes. For example, Perfluoro(ethylcyclohexane) has been shown to interfere with lipid metabolism by modulating the activity of enzymes involved in fatty acid oxidation and synthesis . Additionally, its interaction with cytochrome P450 enzymes can impact the metabolism of other compounds, leading to altered metabolic profiles .

Transport and Distribution

Within cells and tissues, Perfluoro(ethylcyclohexane) is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins, influencing its localization and accumulation. Studies have shown that Perfluoro(ethylcyclohexane) can accumulate in lipid-rich tissues, such as the liver and adipose tissue, due to its hydrophobic nature . Additionally, its distribution can be influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of Perfluoro(ethylcyclohexane) can affect its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, Perfluoro(ethylcyclohexane) has been observed to localize in the endoplasmic reticulum and mitochondria, where it can interact with enzymes involved in lipid metabolism and oxidative stress response . These interactions can influence the overall cellular response to Perfluoro(ethylcyclohexane) and its biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of perfluoro(ethylcyclohexane) typically involves the fluorination of ethylcyclohexane using elemental fluorine or other fluorinating agents under controlled conditions. The reaction is carried out in a fluorine-resistant reactor, often made of materials like nickel or Monel, to withstand the highly reactive nature of fluorine. The process requires careful control of temperature and pressure to ensure complete fluorination and to prevent side reactions .

Industrial Production Methods

Industrial production of perfluoro(ethylcyclohexane) follows similar principles but on a larger scale. The process involves continuous fluorination in specialized reactors, with stringent safety measures to handle the reactive fluorine gas. The product is then purified through distillation or other separation techniques to obtain high-purity perfluoro(ethylcyclohexane) .

Comparison with Similar Compounds

Properties

IUPAC Name

1,1,2,2,3,3,4,4,5,5,6-undecafluoro-6-(1,1,2,2,2-pentafluoroethyl)cyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8F16/c9-1(4(14,15)8(22,23)24)2(10,11)5(16,17)7(20,21)6(18,19)3(1,12)13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEEJHICDPXGSRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(F)F)(C(C(F)(F)F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8F16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20187140
Record name Perfluoroethylcyclohexane
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Molecular Weight

400.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name Perfluoroethylcyclohexane
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CAS No.

335-21-7
Record name 1,1,2,2,3,3,4,4,5,5,6-Undecafluoro-6-(1,1,2,2,2-pentafluoroethyl)cyclohexane
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Record name Perfluoroethylcyclohexane
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Record name Cyclohexane, undecafluoro(pentafluoroethyl)-
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Record name Perfluoroethylcyclohexane
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Record name Perfluoroethylcyclohexane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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